2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole
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Overview
Description
2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate α-haloketone, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole
- 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-triazole
- 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-tetrazole
Uniqueness
2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3S |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-methyl-5-pyrrolidin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-5-9-10-7(11-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3 |
InChI Key |
BWLWQPPTZLTSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)C2CCNC2 |
Origin of Product |
United States |
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